molecular formula C52H77ClN2OPRu B12307417 [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr

Cat. No.: B12307417
M. Wt: 913.7 g/mol
InChI Key: INAUHNWDWTZYGK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium-based complex is a second-generation Grubbs-type metathesis catalyst characterized by its robust N-heterocyclic carbene (NHC) ligand, 1,3-bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene (SIPr), and a tricyclohexylphosphine (PCy₃) co-ligand. The 2-oxobenzylidene moiety serves as a chelating benzylidene ligand, stabilizing the ruthenium center in a distorted trigonal bipyramidal geometry . The compound (CAS: 1544328-59-7) is air-sensitive, requiring storage at 2–8°C, and is utilized in olefin metathesis reactions due to its high activity and thermal stability . Its molecular formula is C₅₂H₇₇ClN₂OPRu, with a formula weight of 913.68 g/mol .

Properties

Molecular Formula

C52H77ClN2OPRu

Molecular Weight

913.7 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphane

InChI

InChI=1S/C27H38N2.C18H33P.C7H6O.ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-14,18-21H,15-16H2,1-8H3;16-18H,1-15H2;1-5,8H;1H;/q;;;;+1/p-1

InChI Key

INAUHNWDWTZYGK-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr typically involves the following steps:

    Formation of the Imidazolidin-2-ylidene Ligand: The imidazolidin-2-ylidene ligand is synthesized by reacting 1,3-bis(2,6-di-i-propylphenyl)imidazolium chloride with a strong base such as potassium tert-butoxide.

    Coordination to Ruthenium: The imidazolidin-2-ylidene ligand is then coordinated to a ruthenium precursor, often ruthenium trichloride, in the presence of tricyclohexylphosphine and 2-oxobenzylidene. This step typically requires an inert atmosphere and elevated temperatures to ensure successful coordination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Ligands: Large-scale synthesis of the imidazolidin-2-ylidene ligand and tricyclohexylphosphine.

    Coordination Reaction: The ligands are then coordinated to ruthenium in large reactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr: undergoes various types of reactions, including:

    Olefin Metathesis: This is the primary reaction catalyzed by this compound. It involves the exchange of alkylidene groups between olefins.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by the ruthenium center.

    Substitution Reactions: Ligand substitution reactions can occur, where one ligand is replaced by another.

Common Reagents and Conditions

    Reagents: Common reagents include olefins, bases (e.g., potassium tert-butoxide), and oxidizing or reducing agents.

    Conditions: Reactions typically require an inert atmosphere (e.g., nitrogen or argon), elevated temperatures, and sometimes the presence of solvents like toluene or dichloromethane.

Major Products

The major products of these reactions depend on the specific substrates used. In olefin metathesis, the products are typically new olefins with exchanged alkylidene groups.

Scientific Research Applications

Olefin Metathesis

LatMet SIPr serves as a catalyst for various metathesis reactions, including:

  • Ring Opening Metathesis Polymerization (ROMP) : This application is particularly valuable in the synthesis of polymers with specific structural properties. The catalyst demonstrates good solubility in dicyclopentadiene and requires activation typically through the generation of HCl or thermal activation at temperatures between 60 - 80 °C .

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of complex organic molecules. Its ability to facilitate selective metathesis reactions makes it suitable for constructing intricate molecular architectures, which is crucial in pharmaceutical development and materials science .

Case Studies

Several case studies highlight the effectiveness of LatMet SIPr:

  • Case Study on Cathepsin K Inhibitors : In collaboration with Boehringer Ingelheim, researchers utilized LatMet SIPr to enhance the conversion rates of specific substrates during the synthesis of cathepsin K inhibitors. The catalyst's rapid initiation and high turnover number were pivotal in achieving efficient conversions .
  • Optimization of Process Parameters : A partner company required a maximum catalyst load of 2000 ppm for their synthetic processes. LatMet SIPr was instrumental in achieving high substrate concentrations while maintaining low catalyst loading, thus reducing costs significantly while maximizing output .

Advantages Over Other Catalysts

LatMet SIPr offers several advantages compared to traditional catalysts:

  • High Stability : It can be handled in air without significant degradation, making it user-friendly for laboratory and industrial applications.
  • Reduced Contamination Risks : The catalyst's design minimizes leaching into products, addressing concerns about residual metal contamination in pharmaceutical applications .

Mechanism of Action

The mechanism by which [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr exerts its catalytic effects involves the following steps:

    Activation: The ruthenium center is activated by the coordination of the imidazolidin-2-ylidene ligand, which stabilizes the metal center.

    Substrate Coordination: The substrate (e.g., an olefin) coordinates to the ruthenium center.

    Metathesis Reaction: The exchange of alkylidene groups occurs, facilitated by the stable coordination environment provided by the ligands.

    Product Release: The new olefin product is released, and the catalyst is regenerated for further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and functional differences between LatMet SIPr and analogous ruthenium catalysts:

Compound Molecular Formula Ligand System Key Properties Applications
LatMet SIPr C₅₂H₇₇ClN₂OPRu SIPr (bulky NHC), PCy₃, 2-oxobenzylidene High thermal stability; air-sensitive; optimized for sterically hindered substrates Ring-closing metathesis (RCM), cross-metathesis
[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlorido(3-phenylindenylidene)ruthenium(II) C₅₄H₆₉Cl₂N₂PRu Mesityl-substituted NHC, 3-phenylindenylidene Enhanced π-backbonding; higher activity in strained olefin metathesis Industrial-scale olefin polymerization
Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-formylbenzylidene]ruthenium(II) C₅₄H₆₇Cl₂N₂PRu Mesityl-NHC, formylbenzylidene Electron-deficient Ru center; improved reactivity in polar solvents Asymmetric metathesis
LatMet SIPr Nitro Analogue C₅₂H₇₆ClN₃O₃PRu SIPr, PCy₃, 5-nitro-2-oxobenzylidene Electron-withdrawing nitro group increases electrophilicity; reduced stability Challenging substrates requiring high activation

Catalytic Performance

Activity in Ring-Closing Metathesis (RCM): LatMet SIPr exhibits superior activity in RCM of dienes with bulky substituents (e.g., tetrasubstituted olefins) compared to its mesityl-NHC counterparts, owing to the steric bulk of the SIPr ligand . The nitro-substituted analogue shows 20–30% faster initiation kinetics but lower turnover numbers due to decomposition under oxidative conditions .

Thermal Stability:

  • LatMet SIPr retains >90% activity after 24 hours at 60°C in toluene, outperforming formylbenzylidene variants (70–80% retention) .

Substrate Scope: Mesityl-NHC catalysts (e.g., C₅₄H₆₇Cl₂N₂PRu) are more effective in polymerizing norbornene derivatives, while LatMet SIPr dominates in macrocyclic syntheses .

Electronic Descriptor Analysis

  • Van der Waals Volume: The SIPr ligand increases the catalyst’s steric bulk (van der Waals volume: 480 ų) versus mesityl-NHC (420 ų), correlating with selectivity for bulky substrates .
  • Addison Parameter: LatMet SIPr has a lower Addison parameter (0.244) compared to nitro-substituted analogues (0.258), indicating a more electron-rich Ru center .

Research Findings and Industrial Relevance

Mechanistic Insights:

  • The 2-oxobenzylidene ligand in LatMet SIPr facilitates a lower-energy transition state for [2+2] cycloaddition, as shown by DFT calculations .
  • Replacement of PCy₃ with weaker-field ligands (e.g., pyridine) in analogues reduces catalytic lifetime by 50% .

Safety and Handling:

  • LatMet SIPr’s air sensitivity necessitates strict inert-atmosphere handling, unlike its more stable mesityl-NHC counterparts .

Patent Landscape:

  • LatMet SIPr is protected under U.S. Patent 9,328,132, emphasizing its utility in pharmaceutical intermediates .

Biological Activity

The compound [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride (LatMet SIPr) is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with LatMet SIPr.

Chemical Structure and Properties

LatMet SIPr is characterized by its unique structure, which incorporates a ruthenium center coordinated with an imidazolidinylidene ligand, tricyclohexylphosphine, and an oxobenzylidene moiety. The molecular formula is C52H77ClN2OPRuC_{52}H_{77}ClN_2OPRu, with a molecular weight of approximately 913.68 g/mol. This compound is noted for its air stability and solubility in various solvents, making it suitable for biological applications.

Table 1: Structural Characteristics of LatMet SIPr

PropertyValue
Molecular FormulaC52H77ClN2OPRuC_{52}H_{77}ClN_2OPRu
Molecular Weight913.68 g/mol
AppearanceDark green crystalline
StabilityAir-stable
Recommended Storage2-8°C

Anticancer Properties

Recent studies have highlighted the anticancer potential of ruthenium complexes, including LatMet SIPr. Research indicates that ruthenium compounds can effectively inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and interference with cell cycle progression.

  • Inhibition of Cancer Cell Growth : LatMet SIPr has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against breast cancer cell lines, indicating significant cytotoxicity. Specifically, one study reported IC50 values for related ruthenium complexes ranging from 0.03 to 20 μM across different breast cancer types .
  • Mechanism of Action : The mechanism by which LatMet SIPr exerts its anticancer effects may involve the disruption of critical signaling pathways in cancer cells, such as those mediated by cyclin-dependent kinases (CDKs). In vitro assays demonstrated that ruthenium complexes could inhibit CDK2/cyclin E activity, leading to reduced cell cycle progression in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, LatMet SIPr exhibits antimicrobial activity against a range of pathogens. Ruthenium complexes have been studied for their ability to disrupt bacterial membranes and inhibit microbial growth.

  • Broad-Spectrum Activity : Studies have indicated that ruthenium complexes can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have been shown to possess MIC values comparable to traditional antibiotics .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of LatMet SIPr on MDA-MB-231 (triple-negative breast cancer) cells. The compound demonstrated an IC50 value of approximately 0.39 μM after 72 hours of treatment, suggesting potent activity against aggressive breast cancer types .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives of LatMet SIPr were tested against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at concentrations as low as 5 μM, showcasing the potential for developing new antimicrobial agents based on this ruthenium complex .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.